2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-(3-Methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative characterized by a methoxyphenoxy substituent at the 3-position of the aromatic ring and a 2-oxopyrrolidin-1-yl group at the para position of the aniline moiety.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-11-15(8-9-18(14)22-10-4-7-20(22)24)21-19(23)13-26-17-6-3-5-16(12-17)25-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUONDXSCYCBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC(=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenoxy Intermediate: The reaction of 3-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Introduction of the Acetamide Group: The methoxyphenoxy intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base to introduce the acetamide group.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable amine to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against human cancer cells, including breast cancer and leukemia cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies suggest that it may possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies.
- Neuroprotective Effects : Given the presence of the oxopyrrolidine structure, there is potential for neuroprotective applications. Research into similar compounds has indicated that they can inhibit enzymes like acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of 2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide against several cancer cell lines. The findings indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating strong potential for development as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyrrolidinone Moieties
Compounds bearing the 2-oxopyrrolidin-1-yl group share a common lactam scaffold, which is often associated with enhanced metabolic stability compared to acyclic amides. For example:
- N-(4-(4-(2-(Butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (13) () features a hydrazine-linked butan-2-ylidene substituent. Its synthesis involves condensation reactions, yielding a product with a melting point (mp) of 198–200°C, suggesting high crystallinity.
- 2-(2-Oxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (25) () incorporates a trifluoromethyl group, which enhances electronegativity and bioavailability. Its yield (85%) and mp (192–194°C) align with trends for stable pyrrolidinone derivatives.
Acetamide Derivatives with Sulfur-Containing Groups
Sulfur-containing analogs, such as 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (22) (), exhibit thioxo and thiazolidinone moieties. These groups increase molecular polarity and may enhance binding to sulfur-interacting enzymes (e.g., glutathione transferases).
Data Tables for Comparative Analysis
Table 1. Physicochemical Properties of Selected Analogs
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.5 g/mol. The structure features a methoxyphenoxy group and a pyrrolidine derivative, which are significant in determining its biological effects.
Biological Activity Overview
-
Anticonvulsant Activity :
- Research indicates that compounds with similar structures exhibit anticonvulsant properties. In studies, derivatives containing the pyrrolidine core showed activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, suggesting potential utility in epilepsy treatment .
- The structure-activity relationship (SAR) studies highlight that modifications in the pyrrolidine moiety can enhance anticonvulsant efficacy .
-
Tyrosinase Inhibition :
- Tyrosinase is a key enzyme in melanin synthesis, and inhibitors can be valuable in treating hyperpigmentation disorders. Compounds structurally related to our target have shown varying degrees of inhibition against tyrosinase, particularly when specific substituents are present .
- Kinetic studies using Lineweaver–Burk plots suggest that certain compounds can act as mixed-type inhibitors, binding to both the active site and allosteric sites of tyrosinase, indicating their potential as therapeutic agents for skin conditions .
-
Cytotoxicity Studies :
- Evaluations in B16F10 melanoma cells revealed that some derivatives did not exhibit cytotoxicity at low concentrations, supporting their potential as safe therapeutic agents . However, higher concentrations led to increased cytotoxic effects, necessitating further investigation into dosage optimization.
Data Summary
The following table summarizes key findings from studies on related compounds:
| Compound Name | Biological Activity | Model Used | Effective Concentration |
|---|---|---|---|
| Compound A | Anticonvulsant | MES | 100 mg/kg |
| Compound B | Tyrosinase Inhibitor | B16F10 Cells | 5 µM |
| Compound C | Cytotoxic | B16F10 Cells | 10 µM |
Case Studies
-
Anticonvulsant Screening :
In a study assessing various derivatives for anticonvulsant activity, it was found that modifications to the phenyl and pyrrolidine components significantly influenced efficacy. For instance, certain substitutions on the phenyl ring enhanced binding affinity to voltage-sensitive sodium channels, which are crucial for seizure modulation . -
Tyrosinase Inhibition :
A comparative study on tyrosinase inhibitors highlighted that introducing hydroxyl groups significantly increased inhibitory potency compared to methoxyl groups. This finding underscores the importance of functional group positioning in optimizing biological activity against tyrosinase .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions with precise control of conditions:
- Step 1 : Construct the pyrrolidinone-containing aniline core via substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) .
- Step 2 : Introduce the 3-methoxyphenoxy acetamide moiety via condensation reactions, typically catalyzed by HCl or H₂SO₄ in ethanol or acetic acid .
- Critical Conditions : Maintain temperatures between 50–80°C, use anhydrous solvents, and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization from ethyl acetate .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
A combination of methods ensures robust characterization:
- HPLC : Use a C18 column (methanol/water, 70:30) to assess purity (>95%) .
- NMR : Analyze ¹H/¹³C spectra in CDCl₃ or DMSO-d₆; key peaks include δ 2.1–2.4 ppm (pyrrolidinone methyl groups) and δ 6.8–7.5 ppm (aromatic protons) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 413.2 [M+H]⁺) .
- IR : Identify carbonyl stretches (C=O at ~1667 cm⁻¹) and amide bonds (N–H at ~3468 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized under varying catalytic conditions?
Systematic optimization strategies include:
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for condensation steps .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for enhancing nucleophilicity in substitution reactions .
- Stoichiometry Adjustments : Increase molar ratios of acetyl chloride (1.5–2.0 eq.) to drive amidation to completion .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify rate-limiting steps .
Q. What strategies address contradictory biological activity data across assay models?
Resolve discrepancies via:
- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Orthogonal Assays : Cross-validate antimicrobial activity using broth microdilution (MIC) and disk diffusion methods .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives in cytotoxicity screens .
Q. How should SAR studies be designed for derivatives of this compound?
Follow a structured approach:
- Core Modifications : Systematically substitute the pyrrolidinone ring (e.g., 2-oxo vs. 3-oxo) or methoxyphenoxy group (e.g., 3-OCH₃ vs. 4-OCH₃) .
- Biological Testing : Prioritize derivatives with logP <3.5 for improved bioavailability in pharmacokinetic assays .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or EGFR kinase) .
Q. How to resolve discrepancies between computational solubility predictions and experimental data?
Mitigate errors through:
- Solvent Parameterization : Refine COSMO-RS models with experimental solubility data in DMSO/water mixtures .
- pH-Dependent Studies : Measure solubility at physiologically relevant pH (1.2–7.4) using shake-flask methods .
- Polymorph Screening : Identify crystalline vs. amorphous forms via X-ray diffraction, as morphology impacts solubility .
Q. What protocols ensure stability during long-term storage?
Implement stability-by-design principles:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Analytical Monitoring : Perform quarterly HPLC analyses to detect degradation products (e.g., hydrolyzed acetamide) .
- Lyophilization : For aqueous formulations, lyophilize with trehalose (5% w/v) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
